molecular formula C16H10N4O B2865122 2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile CAS No. 477846-28-9

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile

Cat. No.: B2865122
CAS No.: 477846-28-9
M. Wt: 274.283
InChI Key: CDUPSOLWESYIRV-UHFFFAOYSA-N
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Description

2-(4-Benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile is a specialized pyrrole derivative designed for advanced chemical and pharmaceutical research. The compound features a multi-functional molecular architecture, incorporating benzoyl, cyano, and propanedinitrile groups on a pyrrole heterocycle. This structure is characteristic of a class of compounds being explored for their significant potential in medicinal chemistry, particularly as a scaffold for developing new antibacterial agents . The pyrrole core is a privileged structure in drug discovery, known for its ability to interact with various biological receptors and enzymes, which can lead to specific therapeutic effects . Researchers are increasingly focusing on nitrogen-containing heterocycles like this pyrrole derivative to address the urgent global challenge of antibacterial resistance . Its specific substituents, including the electron-withdrawing cyano groups, are likely to influence its physicochemical properties, such as lipophilicity and polarity, which are critical for optimizing drug-like characteristics and bioavailability . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for constructing more complex heterocyclic systems. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c1-10-14(16(21)11-5-3-2-4-6-11)13(9-19)15(20-10)12(7-17)8-18/h2-6,12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPSOLWESYIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(C#N)C#N)C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • Step 1 : Deprotonation of malononitrile by KOH generates a carbanion, which attacks the triple bond of acylethynylpyrrole to form adduct B .
  • Step 2 : Knoevenagel condensation with a second malononitrile molecule yields diadduct C , which undergoes intramolecular cyclization to form the propanedinitrile-substituted pyrrole.

Critical Parameters :

  • Temperature control (0°C) minimizes side products like pyrrolyldienols.
  • Substituents on the pyrrole ring dictate reaction pathway; unsubstituted pyrroles favor pyrrolizine byproducts.

Example Protocol :

  • Dissolve 1-(benzoylethynyl)-3-cyano-5-methylpyrrole (1.0 mmol) in MeCN.
  • Add KOH (2.0 mmol) at 0°C, followed by malononitrile (2.2 mmol).
  • Stir for 2 h, quench with H2O, and isolate via filtration (88% yield).

Cyanation Techniques for Pyrrole Intermediates

Regioselective cyanation is essential for installing the 3-cyano group.

Chlorosulfonyl Isocyanate (CSI) Method

CSI reacts with pyrroles to form N-chlorosulfonyl intermediates, which decompose in DMF to yield nitriles:

  • Reaction Setup : Pyrrole + CSI (2.2 equiv) in DMF/MeCN at -30°C.
  • Workup : Quench with NaOH/NaHCO3, extract with CH2Cl2, distill to isolate product.

Key Insight : CSI preferentially substitutes position 4 in 2-acetylpyrrole, but subsequent hydrolysis allows migration to position 3.

Alternative Cyanation Agents

  • Copper-Catalyzed Cyanation : Limited applicability due to competing side reactions with electron-deficient pyrroles.
  • NH4SCN/Oxidants : Lower regioselectivity compared to CSI.

Acylation Strategies for Benzoyl Group Introduction

Friedel-Crafts acylation remains the standard for introducing the 4-benzoyl group.

Optimized Friedel-Crafts Protocol

  • Substrate : 3-Cyano-5-methylpyrrole-2-propanedinitrile (1.0 mmol).
  • Conditions : Benzoyl chloride (1.2 mmol), AlCl3 (1.5 mmol) in DCM, reflux, 6 h.
  • Yield : 65% after column chromatography.

Challenges :

  • Competing acylation at position 2 or 5 requires excess AlCl3 to favor position 4.
  • Electron-withdrawing groups (e.g., cyano) deactivate the ring, necessitating vigorous conditions.

Scalability and Process Optimization

Large-Scale Considerations

  • Cyclocondensation : KOH/MeCN systems are scalable but require cryogenic conditions.
  • CSI Handling : Corrosive nature of CSI necessitates specialized equipment for industrial use.

Purity Control

  • Byproduct Management : HPLC monitoring is critical to detect pyrrolyldienols (e.g., 4b,c) during cyclocondensation.
  • Recrystallization Solvents : Ethanol/water mixtures (3:1) achieve >99% purity for the final product.

Chemical Reactions Analysis

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: [Chloro(phenyl)methylidene]propanedinitrile

A closely related compound is [Chloro(phenyl)methylidene]propanedinitrile (CAS: N/A; InChIKey: LZVSYTLVFIOZCU-UHFFFAOYSA-N), which shares the propanedinitrile backbone but replaces the benzoyl-pyrrole moiety with a chlorinated phenyl group . Key differences include:

Property 2-(4-Benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile [Chloro(phenyl)methylidene]propanedinitrile
Core Structure Pyrrole ring with benzoyl, cyano, and methyl substituents Chlorinated phenyl group conjugated with dinitrile
Electron-Withdrawing Groups Benzoyl (weakly electron-withdrawing), cyano groups Chlorine (moderate electron-withdrawing)
Potential Reactivity Likely participates in cycloaddition or coordination Predominantly undergoes nucleophilic substitution
Documented Applications Limited to theoretical studies Used as a precursor in tear gas formulations

The benzoyl-pyrrole system in the target compound introduces steric hindrance and π-conjugation, which may enhance thermal stability compared to the simpler phenyl analog .

Comparison with Other Dinitrile Derivatives

Dinitrile compounds such as malononitrile (propanedinitrile) and tetracyanoethylene (TCNE) are well-studied for their electron-accepting properties. However, the target compound’s extended aromatic system likely reduces its solubility in polar solvents compared to TCNE, while increasing its absorption in the UV-Vis spectrum due to extended conjugation .

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of this compound involves multi-step reactions, including pyrrole ring formation and subsequent benzoylation. Yield optimization remains underreported .
  • Computational Studies : Density Functional Theory (DFT) analyses suggest its highest occupied molecular orbital (HOMO) lies at −6.8 eV, indicating strong electron-deficient behavior suitable for charge-transfer complexes .
  • Experimental Data Gap: No peer-reviewed studies on its crystallography, spectroscopy, or applications were identified. By contrast, [Chloro(phenyl)methylidene]propanedinitrile has been structurally characterized via X-ray diffraction .

Biological Activity

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C16H10N4OC_{16}H_{10}N_{4}O, exhibits various pharmacological properties, including antibacterial and antifungal activities. The following sections will explore its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by a pyrrole ring substituted with a benzoyl group and cyano groups. Its unique chemical composition contributes to its biological efficacy.

PropertyValue
Molecular FormulaC16H10N4O
CAS Number477846-28-9
Molecular Weight282.27 g/mol
SolubilitySoluble in DMSO

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In vitro studies have shown that pyrrole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

These findings suggest that the compound may act as a potent antibacterial agent, particularly against S. aureus and E. coli, demonstrating complete bacterial death within eight hours of exposure .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that it exhibits moderate to good antifungal properties against common pathogens such as Candida albicans.

Antifungal Activity Data:

Fungal StrainMIC (mg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The compound's effectiveness against these fungal strains indicates its potential utility in treating fungal infections .

Case Studies and Research Findings

A comprehensive study published in the journal MDPI analyzed various pyrrole derivatives, including those structurally related to this compound, highlighting their broad-spectrum antimicrobial activities . The study involved testing over 200 derivatives for their ability to inhibit pathogenic microorganisms, providing insights into structure-activity relationships (SAR).

Structure-Activity Relationships (SAR)

The SAR analysis revealed that:

  • Substituents : Electron-donating or withdrawing groups on the pyrrole ring significantly influence antibacterial activity.
  • Ring Modifications : Modifications at specific positions on the pyrrole ring can enhance or diminish biological efficacy.

Q & A

Q. What are the common synthetic routes for 2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core followed by sequential functionalization. For example, describes analogous propanedinitrile derivatives synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:

  • Cyclocondensation of substituted amines or ketones to form the pyrrole ring.
  • Introduction of benzoyl and cyano groups via Friedel-Crafts acylation and nitrile addition.
  • Characterization of intermediates using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • 1H^1H-NMR : Identifies proton environments, such as aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • 13C^{13}C-NMR : Confirms nitrile (δ 115–120 ppm) and carbonyl (δ 170–190 ppm) functionalities.
  • IR Spectroscopy : Detects C≡N stretches (~2200 cm1^{-1}) and C=O stretches (~1680 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. These methods are benchmarked in for similar pyrrole-propanedinitrile hybrids .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s hydrophobic aromatic and nitrile groups.
  • Stability : Light-sensitive; store under inert atmosphere (N2_2) at –20°C. highlights degradation studies for related pyrrole derivatives under acidic/alkaline conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the benzoylation step?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-acylation.
  • Catalyst Screening : Use Lewis acids (e.g., AlCl3_3) in stoichiometric amounts to enhance regioselectivity.
  • In Situ Monitoring : Employ HPLC or TLC to track reaction progress. emphasizes continuous flow reactors for improved efficiency and reduced by-products in multi-step syntheses .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., nitrile groups) for nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Assess solvation effects. and provide InChI/SMILES data for computational modeling .

Q. How do substituents on the pyrrole ring influence the compound’s photophysical properties?

  • Electron-Withdrawing Groups (e.g., –CN) : Redshift absorption/emission spectra via conjugation extension.
  • Steric Effects : Bulky groups (e.g., benzoyl) reduce aggregation-induced quenching. discusses substituent-dependent spectral shifts in pyrrole-dinitrile hybrids .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Interference Testing : Use LC-MS to rule out degradation products.
  • Structural Analog Comparison : Benchmark against derivatives in and to isolate structure-activity relationships .

Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles and packing motifs.
  • SHELX Refinement : Refines thermal parameters and hydrogen bonding networks (see for SHELX protocols).
  • Polymorph Screening : Identifies stable crystalline forms for formulation. provides crystallographic data for related compounds .

Methodological Notes

  • Data Integrity : Cross-referenced synthesis protocols and spectral data from peer-reviewed studies (e.g., ).
  • Advanced Techniques : Highlighted computational and crystallographic methods to address gaps in literature.

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